molecular formula C17H20N2O8 B11469585 ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11469585
M. Wt: 380.3 g/mol
InChI Key: WYXLRFQUZOZVMJ-CNHKJKLMSA-N
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Description

ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including an oxazole ring, a benzodioxole moiety, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzodioxole moiety can interact with biological macromolecules, potentially inhibiting or activating biochemical pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Properties

Molecular Formula

C17H20N2O8

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 5-[[4-[(E)-hydroxyiminomethyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H20N2O8/c1-4-24-17(20)12-6-9(27-19-12)5-10-11(7-18-21)14-16(26-8-25-14)15(23-3)13(10)22-2/h7,9,21H,4-6,8H2,1-3H3/b18-7+

InChI Key

WYXLRFQUZOZVMJ-CNHKJKLMSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NO

Origin of Product

United States

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